8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one
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Overview
Description
8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C18H16O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-hydroxybenzoic acid and 2-bromoacetone.
Esterification: The first step involves the esterification of 4-methyl-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-methyl-2-methoxybenzoic acid.
Bromination: The next step is the bromination of 4-methyl-2-methoxybenzoic acid using bromine in acetic acid to obtain 4-methyl-2-methoxy-5-bromobenzoic acid.
Cyclization: The brominated compound undergoes cyclization with 2-bromoacetone in the presence of a base, such as potassium carbonate, to form the benzo[c]chromen-6-one core structure.
Methoxylation: Finally, the compound is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced benzo[c]chromen-6-one derivatives.
Substitution: Substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and reducing inflammation.
Pathways Involved: It modulates signaling pathways like the NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one
- 8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one (Rubrofusarin)
Uniqueness
8-Methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and oxopropoxy groups contribute to its enhanced solubility and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10(19)9-22-16-7-6-14-13-5-4-12(21-3)8-15(13)18(20)23-17(14)11(16)2/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSQXTXWAGLNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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